molecular formula C17H14O3 B11854003 Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- CAS No. 73791-13-6

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-

Cat. No.: B11854003
CAS No.: 73791-13-6
M. Wt: 266.29 g/mol
InChI Key: ZEJAYTJKRLUXHD-UHFFFAOYSA-N
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Description

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- includes a coumarin core with a 3,4-dimethylphenyl group at the 3-position and a hydroxyl group at the 4-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- typically involves the arylation of coumarin derivatives. One common method is the oxidative C-3 arylation of coumarins with arylhydrazines using potassium permanganate as an oxidant

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility. The specific conditions and reagents used in industrial production can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or quinones.

    Reduction: The coumarin core can be reduced to form dihydrocoumarins.

    Substitution: The aryl group at the 3-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of coumarin-4-one derivatives, while reduction can yield dihydrocoumarins.

Scientific Research Applications

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the breakdown of dietary fats . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can be compared with other coumarin derivatives, such as:

The unique structural features of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-, such as the 3,4-dimethylphenyl group and the hydroxyl group at the 4-position, contribute to its distinct chemical and biological properties, setting it apart from other coumarin derivatives.

Biological Activity

Coumarins are a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and neuroprotective effects. The specific coumarin derivative, 3-(3,4-dimethylphenyl)-4-hydroxycoumarin , has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of Coumarins

Coumarins are naturally occurring compounds found in various plants and have been extensively studied for their pharmacological properties. Their structural diversity allows for a wide range of biological activities, making them valuable in medicinal chemistry.

Anticancer Activity

A significant area of research has focused on the anticancer properties of coumarin derivatives. The compound 3-(3,4-dimethylphenyl)-4-hydroxy has shown promising results in inhibiting cancer cell proliferation.

  • In vitro Studies : Research indicates that certain coumarin derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, derivatives such as 14b and 14e demonstrated IC50 values of 2.62–4.85 µM against HepG2 cells and 0.39–0.75 µM against HeLa cells, comparable to doxorubicin, a standard chemotherapy agent .
  • Mechanism of Action : Molecular docking studies suggest that these compounds bind effectively to the active site of the CK2 enzyme, which is implicated in cancer cell growth regulation. The presence of specific substituents on the phenyl ring enhances binding affinity and anticancer activity .

Antibacterial Activity

Coumarins have also been evaluated for their antibacterial properties. The compound 3-(3,4-dimethylphenyl)-4-hydroxy exhibited limited activity against Gram-positive and Gram-negative bacteria but showed potential against specific strains like Helicobacter pylori.

  • Minimum Inhibitory Concentration (MIC) : Some coumarin derivatives have been reported to have MIC values as low as 1 µg/mL against H. pylori, indicating strong antibacterial potential .

Neuroprotective Effects

The neuroprotective properties of coumarins are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

  • Acetylcholinesterase Inhibition : Coumarin derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can help maintain higher levels of acetylcholine, potentially alleviating symptoms associated with Alzheimer's disease .

Summary of Biological Activities

The following table summarizes key biological activities associated with 3-(3,4-dimethylphenyl)-4-hydroxycoumarin :

Biological ActivityDescriptionReference
AnticancerInhibits growth of HepG2 and HeLa cell lines; IC50 values comparable to doxorubicin
AntibacterialEffective against H. pylori with MIC = 1 µg/mL
NeuroprotectiveInhibits AChE; potential application in Alzheimer's treatment

Case Studies and Research Findings

Several studies have elucidated the mechanisms underlying the biological activities of coumarins:

  • Anticancer Mechanisms : A study highlighted that specific substitutions on the phenyl ring significantly influence the anticancer efficacy by enhancing binding interactions with target enzymes involved in cell proliferation .
  • Neuroprotective Studies : Research focusing on AChE inhibition demonstrated that coumarin derivatives could serve as lead compounds for developing new treatments for cognitive decline associated with Alzheimer's disease .
  • Synergistic Effects : Some studies suggest that combining coumarin derivatives with other pharmacological agents may enhance their therapeutic efficacy, particularly in cancer treatment .

Properties

CAS No.

73791-13-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-10-7-8-12(9-11(10)2)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3

InChI Key

ZEJAYTJKRLUXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C

Origin of Product

United States

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